tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate

Lipophilicity Drug-likeness Medicinal Chemistry Building Blocks

Researchers pursuing kinase inhibitors or PROTACs face assay variability from analog swapping-close neighbors differ by 0.3-0.4 logP units and H-bond donor count, undermining reproducibility. This compound provides: • Consistent logP 3.6, zero HBD, TPSA 55.3 Ų • Orthogonal handles: Boc-piperidine (deprotectable amine) + 2,6-dichloropyrimidine (sequential SNAr) • C-C linkage eliminates extra rotatable bonds vs. amino-linked analogs Supplied at ≥97% purity with rigorous QC. Bulk quantities available for library synthesis and medchem programs.

Molecular Formula C14H19Cl2N3O2
Molecular Weight 332.225
CAS No. 1439823-01-4
Cat. No. B592264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate
CAS1439823-01-4
Molecular FormulaC14H19Cl2N3O2
Molecular Weight332.225
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NC(=N2)Cl)Cl
InChIInChI=1S/C14H19Cl2N3O2/c1-14(2,3)21-13(20)19-6-4-9(5-7-19)10-8-11(15)18-12(16)17-10/h8-9H,4-7H2,1-3H3
InChIKeySMWIHIPPDLQJIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1439823-01-4: Physicochemical Baseline


tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate (CAS 1439823-01-4) is a heterocyclic building block with the molecular formula C14H19Cl2N3O2 and a molecular weight of 332.2 g/mol [1]. It features a Boc-protected piperidine moiety directly attached via a C–C bond to the 4-position of a 2,6-dichloropyrimidine ring [1]. Key computed properties include an XLogP3 of 3.6, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 55.3 Ų [1]. The compound is commercially available at purities of 95–97% and is described as a versatile small molecule scaffold .

Boc-piperidine scaffold for orthogonal deprotection and diversification
2,6-Dichloropyrimidine core for sequential SNAr functionalization
Medicinal chemistry building block for hit-to-lead and PROTAC design

CAS 1439823-01-4: Generic Substitution Risks


Although several analogs share the 2,6-dichloropyrimidine core and Boc-piperidine/piperazine motifs, direct substitution of CAS 1439823-01-4 with its closest structural neighbors introduces measurable alterations in lipophilicity, hydrogen bonding capacity, and steric geometry that undermine reproducible outcomes in medicinal chemistry workflows. For example, replacing the piperidine C–C linked scaffold with a piperazine ring (CAS 1155306-28-7) reduces calculated logP by 0.4 units and adds an extra hydrogen bond acceptor, altering both membrane permeability and basicity [1][2]. Similarly, the 3-positional isomer (CAS 1636884-12-2) projects the pyrimidine ring in a different vector, which can profoundly impact target binding [1][3]. Even the seemingly minor insertion of an NH linker (CAS 1000207-40-8) increases molecular weight by 15 Da, adds a hydrogen bond donor, and raises logP by 0.3 units [1][4]. These quantified differences make unvalidated analog swapping a material risk in both biological assay reproducibility and synthetic route design.

Piperazine analog (CAS 1155306-28-7)

Reduced lipophilicity and additional H-bond acceptor may shift membrane permeability profile.

NH-Linker analog (CAS 1000207-40-8)

Extra H-bond donor and higher molecular weight may lower passive diffusion and CNS penetration context.

3-Positional isomer (CAS 1636884-12-2)

Different pyrimidine projection vector can profoundly impact target binding and assay reproducibility.

CAS 1439823-01-4: Differentiation Evidence


Lipophilicity: Piperidine vs. Piperazine Scaffolds

The target compound (piperidine scaffold) exhibits a computed XLogP3 of 3.6, which is 0.4 log units higher than its direct piperazine analog (CAS 1155306-28-7, XLogP3 = 3.2) [1][2]. In drug design, a ΔlogP of 0.4 units can significantly influence membrane permeability and oral absorption potential [1]. The higher lipophilicity of the piperidine scaffold may be preferable for targets requiring enhanced passive membrane diffusion.

Lipophilicity (XLogP3)
Computed
ΔXLogP3 +0.4
Target 3.6 vs piperazine 3.2
Supports selection when permeability is a design parameter
Computational property; empirical validation recommended
Lipophilicity Drug-likeness Medicinal Chemistry Building Blocks

Hydrogen Bond Donors: C–C vs. NH Linker

The target compound has zero hydrogen bond donors (HBD = 0), whereas the amino-linked analog (CAS 1000207-40-8) possesses one HBD [1][2]. This difference is structurally derived: the target compound connects the piperidine and pyrimidine rings via a direct C–C bond, while CAS 1000207-40-8 inserts an NH linker [2]. In drug design, each additional HBD can reduce passive permeability by approximately 10-fold and negatively impact oral bioavailability [1].

H-Bond Donors
Computed
HBD = 0 (target) vs 1 (NH-linker)
Fewer donors may support passive permeability and CNS penetration context
In vitro permeability data to verify
Hydrogen bonding Permeability Target engagement

Molecular Weight: Lead-Likeness Comparison

The target compound has a molecular weight of 332.2 g/mol and 21 heavy atoms, positioning it within optimal lead-like space [1]. In comparison, the amino-linked analog (CAS 1000207-40-8) has a higher molecular weight of 347.2 g/mol (+15 Da) [2], while the piperazine analog (CAS 1155306-28-7) has 333.21 g/mol but one additional heteroatom (2 N in ring) [3]. For fragment-based and lead-optimization programs, the lower molecular weight of the target compound offers greater headroom for subsequent functionalization before exceeding the commonly applied MW < 500 rule-of-five limit.

Molecular Weight
Computed
332.2 g/mol
15 g/mol lower than NH-linker analog
Lower MW supports synthetic headroom for lead optimization
Rule-of-five context; 21 heavy atoms
Lead-likeness Fragment-based drug discovery Molecular weight

2,6-Dichloro Regioselectivity in SNAr

The 2,6-dichloropyrimidine substitution pattern of the target compound provides a distinct synthetic advantage over 2,4- and 4,6-dichloro isomers. Published methodology demonstrates that 2,6-dichloropyrimidines undergo regioselective 4-amino-de-chlorination with N-sodium carbamates in good to excellent yields (typically >80%) in DMF at room temperature within 15–30 minutes [1]. In contrast, 2,4-dichloropyrimidine under identical conditions yields mixtures requiring chromatographic separation [1]. The target compound's 2,6-dichloro pattern leaves two equivalent chlorine positions for sequential orthogonal functionalization, unlike the 4,6-dichloro pattern where both chlorines are adjacent and may exhibit competing reactivity [1].

SNAr Regioselectivity
Class-level inference
Regioselective 4-amination with carbamates
2,6-dichloro pattern; literature precedent
Predictable first-step reactivity supports parallel library synthesis
Exact yields depend on nucleophile; validate with target substrate
Regioselectivity SNAr Synthetic chemistry Building block utility

Protein Degrader Building Block Designation

The target compound is explicitly classified and supplied as a 'Protein Degrader Building Block' by Aladdin Scientific . This classification distinguishes it within the broader dichloropyrimidine-piperidine family, where many analogs are positioned as generic heterocyclic intermediates. The bifunctional nature of the scaffold—featuring a Boc-protected piperidine amine for linker attachment and two chlorine handles on the pyrimidine for vectorial diversification—makes it structurally suited for PROTAC and molecular glue-type degrader design, where orthogonal reactivity is essential .

Commercial Classification
Supplier data
Designated as 'Protein Degrader Building Block'
Procurement guidance for PROTAC-focused programs
Supplier classification; verify orthogonal reactivity
PROTAC Targeted protein degradation Building block classification

CAS 1439823-01-4: Optimal Applications


Kinase Inhibitor Optimization with Defined Lipophilicity

In kinase inhibitor programs where the 2,6-dichloropyrimidine core serves as the ATP-competitive hinge-binding motif, the target compound offers a predictable logP baseline of 3.6 [1]. This lipophilicity, combined with the C–C linked piperidine vector, provides a starting point with 0.4 log units higher logP than the corresponding piperazine analog [2], which may be advantageous when targeting kinases with deep, hydrophobic ATP pockets where enhanced passive permeability is desired [1]. The Boc protecting group on the piperidine nitrogen serves as a masked amine that can be orthogonally deprotected for subsequent linker or warhead attachment while leaving the dichloropyrimidine intact for sequential SNAr diversification.

PROTAC & Molecular Glue Degrader Development

As a designated 'Protein Degrader Building Block' with orthogonal reactive handles , this compound is well-suited for assembling PROTAC ternary complexes. The Boc-piperidine amine can be deprotected and elaborated into an E3 ligase-recruiting moiety, while the two chlorine atoms on the pyrimidine ring can undergo sequential nucleophilic substitutions with different amine or alcohol nucleophiles to install the target-protein-binding ligand. The C–C bond linkage (as opposed to an amino linker) eliminates an extra rotatable bond and hydrogen bond donor [3], potentially reducing the entropic penalty of ternary complex formation and improving cooperativity in degrader systems.

Fragment-Based Screening Library Design

With a molecular weight of 332.2 g/mol, 21 heavy atoms, and a TPSA of 55.3 Ų [1], the compound occupies an attractive position in fragment-like chemical space (typically MW < 300, but the Boc group adds synthetic utility). Its zero HBD count [1] is consistent with optimal fragment properties, as fragments with fewer donors tend to exhibit higher ligand efficiency in crystallographic screening. The two chlorine atoms provide electron density features detectable by X-ray crystallography, while the piperidine ring offers a defined vector for fragment growing. This scaffold may be considered a 'border fragment' where the Boc group serves dual functions as a protecting group in synthesis and as a modest-size hydrophobic probe in biophysical assays.

Regioselective Parallel Library Synthesis

The 2,6-dichloro pattern of the pyrimidine ring enables a stepwise SNAr strategy for parallel library generation [4]. The first nucleophilic substitution can be conducted under controlled conditions to functionalize selectively at the 4-position (adjacent to the piperidine ring), while the second chlorine at the 6-position (or 2-position) can be displaced subsequently with a different nucleophile. This sequential reactivity, supported by the regioselectivity principles established for 2,6-dichloropyrimidines [4], allows for the rapid generation of diverse, disubstituted pyrimidine libraries while maintaining the piperidine Boc-protected handle for final-stage diversification.

Application
Selection Property
Validation Focus
Kinase inhibitor optimization
Lipophilicity baseline for hydrophobic pocket design
Permeability and target-engagement assays
PROTAC and molecular glue degrader design
Orthogonal reactive handles for sequential ligation
Ternary complex formation and cooperativity
Fragment-based library design
Fragment-like property space with synthetic utility
Ligand efficiency and crystallographic detection
Regioselective parallel library synthesis
Predictable SNAr reactivity for disubstituted pyrimidines
Library diversity and purification efficiency
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